6-Fluoro-3-iodo-1-methyl-1H-indazole
Overview
Description
6-Fluoro-3-iodo-1-methyl-1H-indazole is a compound with the molecular formula C8H6FIN2 . It is used as an intermediate in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole involves several steps, but the exact process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-iodo-1-methyl-1H-indazole is represented by the InChI code1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
. Chemical Reactions Analysis
The specific chemical reactions involving 6-Fluoro-3-iodo-1-methyl-1H-indazole are not detailed in the available resources .Physical And Chemical Properties Analysis
6-Fluoro-3-iodo-1-methyl-1H-indazole is a solid at room temperature. It should be stored at 2-8°C in a dark place under an inert atmosphere . .Scientific Research Applications
Pharmacological Properties
6-Fluoro-3-iodo-1-methyl-1H-indazole and its derivatives have been studied for their pharmacological properties. Fluorinated analogues of marsanidine, a selective α2-adrenoceptor agonist, were synthesized with fluorination on the indazole ring, including 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole. These compounds were evaluated for their binding affinity and selectivity towards α2-AR/I1 imidazoline binding sites. It was found that fluorination at certain positions on the indazole ring could influence the hypotensive and bradycardic activities of these compounds, making them potential candidates for PET imaging of brain α2-ARs (Wasilewska et al., 2014).
Structural and Supramolecular Studies
The impact of fluorination on the supramolecular structure of NH-indazoles, including various fluorinated indazoles, has been explored through X-ray crystallography and multinuclear magnetic resonance spectroscopy. This study provided insights into the tautomeric forms of these compounds and their unique crystallization behaviors, such as forming helices of three-fold screw axis in certain cases (Teichert et al., 2007).
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of indazole derivatives, including those with fluorination, has been conducted. This includes studies on the ring transformation of benzotriazocinones into indazoles, showcasing the potential chemical pathways and transformations that these compounds can undergo (Fujimura et al., 1984). Additionally, efficient synthetic methods have been developed for indazoles, highlighting their utility in various chemical syntheses (Lukin et al., 2006).
Antitumor Activity
Studies have also examined the antitumor activity of indazole derivatives. One such compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and its crystal structure determined. This compound showed potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
6-fluoro-3-iodo-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRUHBRZWKTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-iodo-1-methyl-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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